![molecular formula C19H27NO2Si B14256571 (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol CAS No. 497832-28-7](/img/structure/B14256571.png)
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol is a compound that belongs to the class of amino alcohols It features a tert-butyl(diphenyl)silyl protecting group attached to the hydroxyl group of the amino alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol typically involves the protection of the hydroxyl group of serine or a similar amino alcohol. One common method involves the reaction of the amino alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding amino acid or ketone.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of amino acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of deprotected amino alcohols or new functionalized derivatives.
科学研究应用
(2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol depends on its specific application. In organic synthesis, it acts as a protected amino alcohol, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing their activity through hydrogen bonding, hydrophobic interactions, or covalent modifications.
相似化合物的比较
Similar Compounds
(2S)-2-Amino-3-{[tert-butyldimethylsilyl]oxy}propan-1-ol: Similar structure but with a tert-butyldimethylsilyl group instead of tert-butyl(diphenyl)silyl.
(2S)-2-Amino-3-{[tert-butyloxycarbonyl]oxy}propan-1-ol: Features a tert-butyloxycarbonyl protecting group.
(2S)-2-Amino-3-{[benzyl]oxy}propan-1-ol: Contains a benzyl protecting group.
Uniqueness
The tert-butyl(diphenyl)silyl group in (2S)-2-Amino-3-{[tert-butyl(diphenyl)silyl]oxy}propan-1-ol provides unique steric and electronic properties, making it more resistant to hydrolysis and oxidation compared to other protecting groups. This enhances its stability and utility in various synthetic applications.
属性
CAS 编号 |
497832-28-7 |
|---|---|
分子式 |
C19H27NO2Si |
分子量 |
329.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C19H27NO2Si/c1-19(2,3)23(22-15-16(20)14-21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16,21H,14-15,20H2,1-3H3/t16-/m0/s1 |
InChI 键 |
FHULOYPIFMKIHG-INIZCTEOSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H](CO)N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



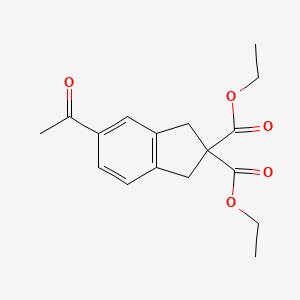
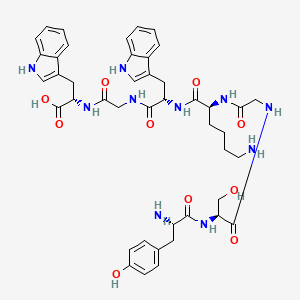
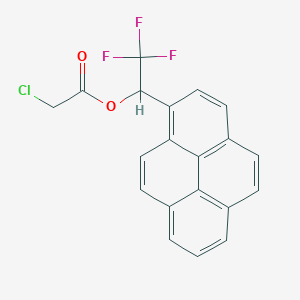
![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
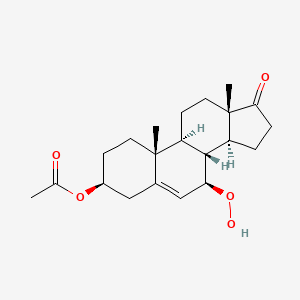
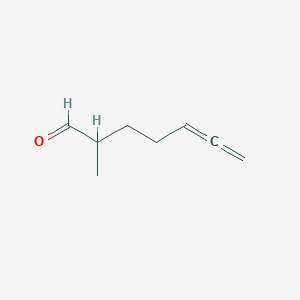
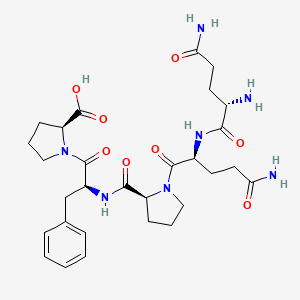
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
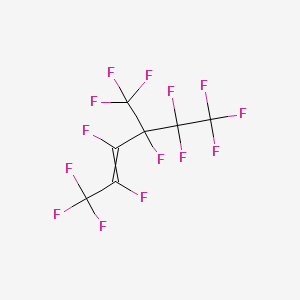
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
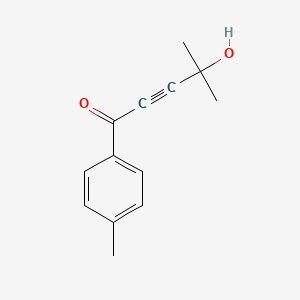
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
